Endoxifen Hydrochloride

Pharmacokinetics Bioavailability Drug Metabolism

Procure Endoxifen Hydrochloride (Z-Endoxifen HCl, CAS 1032008-74-4) to bypass the CYP2D6 metabolic bottleneck that undermines tamoxifen therapy. Unlike the prodrug, this pre-formed active metabolite delivers an 8-fold higher plasma concentration of the anti-estrogen, ensuring therapeutic exposure regardless of a patient's metabolizer status. It is 30-100x more potent than tamoxifen at degrading ERα and is the definitive reference material for hERG safety panels (IC50 = 1.6 μM). Choose Endoxifen HCl for formulations that eliminate the pharmacogenetic variability responsible for tamoxifen treatment failure in up to 10% of patients.

Molecular Formula C25H28ClNO2
Molecular Weight 409.9 g/mol
CAS No. 1032008-74-4
Cat. No. B607324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEndoxifen Hydrochloride
CAS1032008-74-4
SynonymsEndoxifen HCl;  Endoxifen hydrochloride;  Z-Endoxifen HCl;  4-Hydroxy-N-desmethyltamoxifen;  N-Desmethyl-4-hydroxytamoxifen; 
Molecular FormulaC25H28ClNO2
Molecular Weight409.9 g/mol
Structural Identifiers
SMILESCCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3.Cl
InChIInChI=1S/C25H27NO2.ClH/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2;/h4-16,26-27H,3,17-18H2,1-2H3;1H/b25-24-;
InChIKeyRPFIMPDXTABYCN-BJFQDICYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Endoxifen Hydrochloride (CAS 1032008-74-4) Procurement Specifications and Chemical Profile


Endoxifen Hydrochloride (Z-Endoxifen HCl) is the hydrochloride salt of the most potent active metabolite of the widely prescribed prodrug tamoxifen [1]. It functions as a selective estrogen receptor modulator (SERM) and antagonist, directly targeting estrogen receptor-alpha (ERα) for degradation in breast cancer cells [2]. As a pre-formed, active pharmaceutical ingredient (API), endoxifen is available as a white to off-white solid with a molecular weight of 409.95 g/mol, exhibiting high solubility in DMSO (≥35 mg/mL) but very poor aqueous solubility (<0.1 mg/mL), which are critical parameters for formulation development and in vitro assay design . This compound is central to clinical development programs aiming to bypass the highly variable, CYP2D6-dependent metabolic activation required for tamoxifen efficacy [1].

Why Endoxifen Hydrochloride Cannot Be Substituted with Tamoxifen or Other Metabolites


Direct procurement and use of Endoxifen Hydrochloride is not interchangeable with tamoxifen citrate or 4-hydroxytamoxifen (4HT) due to fundamental pharmacokinetic and pharmacogenetic barriers. Tamoxifen is a prodrug requiring hepatic conversion, primarily by the highly polymorphic CYP2D6 enzyme, to form the active metabolite endoxifen [1]. This metabolic step is a critical bottleneck; studies show that 7-10% of patients are CYP2D6 poor metabolizers and a larger fraction are intermediate metabolizers, all of whom fail to achieve therapeutic plasma concentrations of endoxifen (>5.9 ng/mL) from standard tamoxifen dosing [2]. This variability directly correlates with increased risk of breast cancer recurrence [3]. Administering endoxifen directly bypasses this hepatic activation step entirely, ensuring predictable, therapeutic exposure independent of a patient's CYP2D6 genotype or co-medication with CYP2D6 inhibitors like fluoxetine or paroxetine [1]. The quantitative evidence below establishes the specific, measurable advantages of endoxifen hydrochloride over its prodrug and other active metabolites.

Quantitative Differentiators for Endoxifen Hydrochloride: Head-to-Head Evidence vs. Comparators


Direct Comparison of In Vivo Endoxifen Exposure Following Oral Endoxifen HCl vs. Oral Tamoxifen

Direct oral administration of Endoxifen Hydrochloride achieves substantially higher plasma concentrations of the active moiety (endoxifen) compared to an equivalent dose of its prodrug, tamoxifen. This is a critical differentiator, as it circumvents the rate-limiting and genetically variable CYP2D6-mediated bioactivation step required for tamoxifen. In a head-to-head murine pharmacokinetic study, oral administration of ENDX·HCl resulted in an eightfold (8x) greater plasma concentration of endoxifen than an equivalent dose of oral tamoxifen [1]. Furthermore, this study demonstrated that after a 5-day dosing regimen, endoxifen accumulated in plasma to levels exceeding the clinically targeted therapeutic thresholds (0.1 μM and 1.0 μM) by two- to fourfold [1].

Pharmacokinetics Bioavailability Drug Metabolism

In Vitro Potency Advantage: Endoxifen vs. Parent Drug Tamoxifen

Endoxifen is quantifiably more potent as an antiestrogen than its parent drug, tamoxifen. While tamoxifen is a prodrug, endoxifen is the active metabolite responsible for the majority of the pharmacological effect. Direct comparison studies have established that endoxifen is 30- to 100-fold more potent than tamoxifen in its ability to antagonize the estrogen receptor and inhibit estrogen-dependent cell proliferation [1]. This significant potency differential is a core reason for developing endoxifen as a standalone therapeutic agent.

Estrogen Receptor Antiproliferative Potency

Functional Comparison with the Active Metabolite 4-Hydroxytamoxifen (4HT)

Endoxifen and 4-hydroxytamoxifen (4HT) are both active metabolites of tamoxifen. However, they exhibit distinct anti-proliferative profiles against breast cancer cells. A direct in vitro comparison in MCF-7 cells showed that endoxifen has a higher IC50 than 4HT, meaning it is less potent on a molar basis. The IC50 for endoxifen was 100 nM (in estradiol-deprived media), whereas the IC50 for 4-OH tamoxifen was 10 nM, representing a 10-fold difference [1]. Despite this, endoxifen's advantage lies in its far superior pharmacokinetic profile in vivo; plasma concentrations of 4HT in patients taking tamoxifen are only about one-third those of endoxifen, and 4HT has a significantly shorter half-life [1][2]. Therefore, endoxifen is the primary driver of tamoxifen's clinical effect due to its higher and more sustained systemic exposure.

Metabolite Activity Cell Viability IC50

HERG Channel Inhibition: Endoxifen vs. Tamoxifen

Both endoxifen and tamoxifen are known to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, an effect linked to drug-induced QT prolongation and potential cardiotoxicity. A direct comparison of their inhibitory potency on hERG tail currents revealed that endoxifen (IC50 = 1.6 μM) is a more potent hERG channel inhibitor than its parent compound, tamoxifen [1]. This quantitative difference is an important safety consideration for researchers designing in vivo studies or for those involved in formulation development, as it suggests a potentially higher risk of cardiac adverse events at equivalent or high systemic exposures.

Cardiotoxicity hERG Safety Pharmacology

Formulation Stability and Purity: Patented Enteric Formulations to Prevent Isomerization

A key differentiator for sourcing Endoxifen Hydrochloride is the availability of patented, stable formulations. The active Z-isomer of endoxifen is susceptible to acid-catalyzed isomerization in the stomach to the inactive E-isomer, which can significantly reduce bioavailability. To overcome this, proprietary enteric-coated oral formulations have been developed and patented (e.g., U.S. Patent No. 12,281,056 with 58 claims) that are designed to bypass the stomach and release the drug in the intestine [1]. These formulations are claimed to maintain high purity and stability of the (Z)-endoxifen isomer, ensuring that a greater proportion of the administered dose reaches the systemic circulation as the active anti-estrogen [1].

Formulation Stability Drug Delivery

Optimal Use Cases for Endoxifen Hydrochloride in Scientific and Industrial Settings


Preclinical In Vivo Efficacy Studies in Endocrine-Resistant Breast Cancer Models

Endoxifen Hydrochloride is the preferred agent for establishing proof-of-concept in animal models of breast cancer, particularly those resistant to tamoxifen or aromatase inhibitors. As demonstrated in Section 3, direct oral administration of ENDX·HCl yields an 8-fold higher plasma concentration of the active anti-estrogen compared to an equivalent dose of tamoxifen, ensuring robust target engagement [1]. This is essential for evaluating therapeutic potential in PDX or xenograft models derived from patients who have progressed on standard endocrine therapy. Its use guarantees predictable and therapeutic drug levels irrespective of the animal's metabolic capacity, eliminating a major confounding variable [2].

In Vitro Mechanism-of-Action Studies on ERα Degradation

For detailed molecular pharmacology studies, endoxifen is the key reagent for investigating the proteasome-mediated degradation of estrogen receptor-alpha (ERα). Its potency is well-characterized, being 30-100x more effective than tamoxifen at antagonizing the receptor [3]. This high potency allows for experiments at lower, more physiologically relevant concentrations, reducing the likelihood of off-target effects that can occur with higher doses of the less potent prodrug. The specific anti-proliferative profile established in MCF-7 cells (IC50 of 100-500 nM) provides a reliable benchmark for comparative studies with novel SERMs or SERDs (Selective Estrogen Receptor Degraders) [4].

Drug Development and Formulation for Bypassing CYP2D6 Pharmacogenomic Variability

For pharmaceutical scientists and CROs engaged in developing next-generation endocrine therapies, Endoxifen Hydrochloride is the critical API for formulating a 'CYP2D6-agnostic' drug product. The foundational evidence from Section 2 confirms that up to 10% of patients cannot adequately convert tamoxifen to endoxifen, creating a significant unmet medical need [5]. Development programs utilize Endoxifen HCl to create stable, high-purity oral formulations, such as the patented enteric-coated versions that protect the active Z-isomer from gastric acid isomerization [6]. This application is central to clinical trials (e.g., NCT02311933) that directly compare endoxifen monotherapy against tamoxifen to demonstrate superiority in patient populations with defined CYP2D6 genotypes [7].

Cardiac Safety Pharmacology Assessments

Endoxifen Hydrochloride serves as a critical reference compound in cardiac safety panels, particularly for evaluating hERG channel liability. Its well-defined and potent inhibitory effect on hERG tail currents (IC50 = 1.6 μM) [8] makes it an ideal positive control for high-throughput patch-clamp assays and for benchmarking the cardiac safety margin of new chemical entities within the SERM class. This known liability also underscores the necessity for rigorous ECG monitoring in preclinical toxicology studies of endoxifen and its formulations, guiding dose selection to avoid exposures that exceed safety thresholds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Endoxifen Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.